4-Cyano-5-methoxy-1H-indazole is a compound belonging to the indazole family, characterized by its unique structure and functional groups. This compound is notable for its potential applications in medicinal chemistry and material science. The presence of both cyano and methoxy groups contributes to its chemical reactivity and biological activity.
The synthesis and characterization of 4-cyano-5-methoxy-1H-indazole can be traced through various synthetic methodologies that involve modifications of indazole derivatives. Indazoles are commonly synthesized through reactions involving indole derivatives, often employing nitrosation or palladium-catalyzed processes .
4-Cyano-5-methoxy-1H-indazole is classified as a heterocyclic aromatic compound. It features a five-membered ring containing two nitrogen atoms, which classifies it as an indazole. The cyano group (-C≡N) and methoxy group (-OCH₃) serve as substituents that influence its chemical behavior and interactions.
The synthesis of 4-cyano-5-methoxy-1H-indazole typically involves the following steps:
The synthesis may require specific solvents (e.g., dimethylformamide) and careful monitoring of reaction conditions (e.g., temperature, pH) to achieve desired yields. For example, a study indicated that controlling the concentration of indole during the reaction significantly affects the efficiency of the cyclization process .
The molecular structure of 4-cyano-5-methoxy-1H-indazole consists of a bicyclic system with a methoxy group at the 5-position and a cyano group at the 4-position. This arrangement contributes to its electronic properties and reactivity.
The molecular formula is , with a molecular weight of approximately 164.17 g/mol. The compound's structure can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
4-Cyano-5-methoxy-1H-indazole can participate in several chemical reactions due to its functional groups:
The specific conditions for these reactions vary widely based on the desired outcome. For instance, reducing conditions typically require catalytic hydrogenation or lithium aluminum hydride.
The mechanism of action for 4-cyano-5-methoxy-1H-indazole is primarily linked to its biological activity in various assays. The presence of the cyano group enhances its ability to interact with biological targets, potentially influencing receptor binding or enzyme inhibition.
Research indicates that compounds within the indazole family exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities. The exact mechanism often involves modulation of signaling pathways or direct interaction with target proteins .
Relevant analytical techniques such as Infrared (IR) spectroscopy can provide insights into functional groups present in the compound, while NMR spectroscopy confirms structural integrity .
4-Cyano-5-methoxy-1H-indazole has several scientific applications:
The ongoing research into this compound highlights its versatility and importance in both medicinal chemistry and materials science fields.
Transition-metal-catalyzed C–H activation/annulation sequences represent atom-economical routes to construct the 4-cyano-5-methoxy-1H-indazole core. Rhodium(III)/copper(II) bimetallic systems enable one-step annulation of functionalized precursors, leveraging the synergistic reactivity of both metals. For example, Rh₂(OAc)₄/Cu(OAc)₂ catalyzes the intramolecular cascade annulation of ethyl benzimidates 1 with nitrosobenzenes 2 at 80°C in PhCF₃, yielding 1H-indazoles 3 with electron-donating or withdrawing substituents in 48–83% yields [1]. The mechanism involves sequential rhodium-mediated C–H activation, nitroso group insertion, and copper-facilitated N–N bond formation via reductive elimination from a Cu(III) intermediate [1].
Table 1: Transition-Metal-Catalyzed Indazole Synthesis
Catalyst System | Substrate | Product | Yield (%) | Key Condition |
---|---|---|---|---|
Rh₂(OAc)₄/Cu(OAc)₂ | Ethyl benzimidate 1 + Nitrosobenzene 2 | 1H-Indazole 3 | 48–83 | 80°C, 24 h, PhCF₃ |
Pd(OAc)₂/KOAc | Benzofurazan 1 + Aryl bromides | C4-Arylated benzofurazan | 48–83 | KOAc base, phosphine-free |
Pd(OAc)₂/ PtBu₂Me·HBF₄ | Difluorobenzothiadiazole 18 + Bromoaryls | Diaryl product 19 | 96 | Pivalic acid, 120°C |
Palladium-catalyzed direct arylation offers complementary regioselectivity. Phosphine-free Pd(OAc)₂/KOAc systems facilitate C4 arylation of benzofurazan derivatives with aryl bromides, tolerating fluoro, chloro, and nitro groups [3]. For electron-deficient scaffolds like 2,1,3-benzothiadiazole, Pd(OAc)₂ with PtBu₂Me·HBF₄ and pivalic acid achieves sequential C4/C7 diarylation using unsymmetrical aryl bromides, enabling modular access to differentially functionalized indazole precursors [3].
Aryne annulation strategies provide alternative routes. In situ-generated benzyne intermediates from o-(trimethylsilyl)aryl triflates 8 react with N-chlorosuccinimide-activated hydrazones 7 to deliver 1-alkyl-3-aryl-1H-indazoles 11 (81% yield). This one-pot NCS-chlorination/annulation protocol tolerates naphthalyne and dimethoxybenzyne precursors [4].
Regioselective C–H functionalization of preformed 5-methoxyindazoles enables precise installation of the C4-cyano group. The inherent reactivity bias of 6,5-fused heterocycles typically favors C3 functionalization, necessitating specialized strategies for C4–C7 modifications.
Electron-deficient benzothiadiazoles undergo Pd-catalyzed C4 arylation under optimized conditions. Using Pd(OAc)₂ (10 mol%), PtBu₂Me·HBF₄ (20 mol%), and pivalic acid in toluene at 120°C, 4,7-difluorobenzothiadiazole 18 couples with aryl bromides to afford monoarylated products 25 (76% yield). Subsequent arylation at C7 delivers differentially substituted scaffolds 26 (88% yield) [3]. This sequential C–H activation relies on the electron-deficient nature of the core and precise catalyst control.
Directed ortho-metalation (DoM) enables regiocontrol at C6/C7 positions. Sodium hexamethyldisilazide (NaHMDS) mediates directed metalation of 3-bromo-5-methoxyindazole, where the methoxy group acts as a weakly coordinating director. Subsequent electrophilic quenching with cyanogen bromide (BrCN) installs the C4-cyano group, though competing protodemetalation requires careful optimization [6].
Table 2: Regioselective Functionalization Approaches
Position | Strategy | Directing Group | Electrophile | Product Regiochemistry |
---|---|---|---|---|
C4 | Pd-catalyzed arylation | None (substrate-controlled) | Aryl bromides | 4-Aryl indazoles |
C6/C7 | Directed metalation | Methoxy | BrCN | 4-Cyano derivatives |
C7 | Oxidative alkenylation | Ketone DG | Acrylates | 7-Alkenyl indazoles |
Directing groups (DGs) override inherent regiochemical preferences. For example, ketone-based DGs on N1-alkylated indazoles enable Pd-catalyzed C7 alkenylation with acrylates via a kinetically favored cyclometalation pathway. Computational studies confirm DG coordination stabilizes the seven-membered palladacycle transition state, enabling C7 selectivity over C4 [3].
The 4-cyano-5-methoxy-1H-indazole scaffold serves as a versatile bioisostere for phenolic fragments in drug design, improving metabolic stability while retaining target affinity. Systematic structure-affinity relationship (SAF) studies demonstrate that the indazole nitrogen atoms and π-deficient core effectively mimic phenolic hydrogen-bonding patterns and electrostatic potentials [7].
In GluN2B NMDA receptor antagonists, replacing phenol with 5-methoxyindazole abolishes glucuronidation susceptibility. Molecular dynamics simulations confirm that 4-cyano-5-methoxy-1H-indazole derivatives maintain identical interactions within the ifenprodil binding site as phenolic analogues, including hydrogen bonds with Glu236 and hydrophobic contacts with Leu135/Leu262 [7]. The cyano group further stabilizes the binding pose via dipole interactions with Asn130.
Table 3: Bioisosteric Replacement Strategies
Target Receptor | Original Pharmacophore | Indazole Bioisostere | Key Interaction Conservation |
---|---|---|---|
GluN2B NMDA | Phenol (Ifenprodil) | 5-Methoxy-1H-indazole | H-bond with Glu236, hydrophobic contacts |
ALK/ROS1 kinases | 5-(3,5-Difluorobenzyl)-1H-indazole | 4-Benzylmorpholine/thiophene | ATP-binding site occupancy |
Kinase inhibitors | Pyrazole (Crizotinib) | 4-Cyano-5-methoxy-1H-indazole | Solvent-front residue engagement |
For kinase targets, computational docking and MM/GBSA binding energy calculations validate indazole-to-pyrazole bioisosterism. In ALK/ROS1 dual inhibitors, 5-(3,5-difluorobenzyl)-1H-indazole exhibits superior kinase affinity (IC₅₀: 0.512 µM ALK, 0.766 µM ROS1) compared to morpholine or thiophene analogues due to enhanced π-stacking with gatekeeper residues [2]. The 4-cyano group augments selectivity by forming a hydrogen bond with the kinase hinge region, as confirmed by free-energy perturbation calculations.
While solution-phase routes dominate 4-cyano-5-methoxy-1H-indazole synthesis, solid-phase strategies enable rapid library generation. The N1 nitrogen serves as an ideal handle for resin immobilization. Trityl chloride resins allow selective attachment via indazole N1, leaving the C4 cyano and C5 methoxy groups available for on-resin modifications [4].
Post-immobilization, three key transformations are feasible:
Resin cleavage employs mild conditions (20% hexafluoroisopropanol/DCM) to preserve the cyano group. While these methods are established for simpler indazoles, adaptations for 4-cyano-5-methoxy variants require rigorous optimization to prevent resin degradation under strongly basic/acidic conditions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7